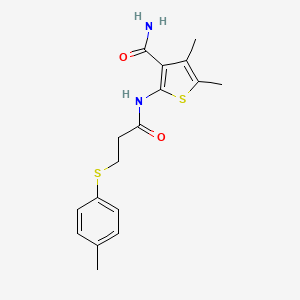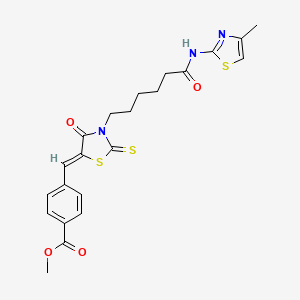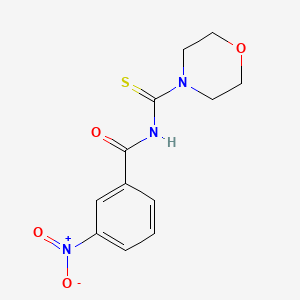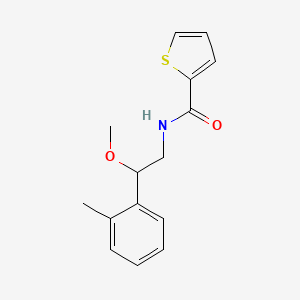
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol, also known as DFME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFME is a chiral building block that can be used for the synthesis of biologically active compounds.
Mecanismo De Acción
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol is believed to act as a potent inhibitor of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It is also believed to have anti-inflammatory and antioxidant properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This compound has also been shown to have anti-inflammatory and antioxidant properties. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol has several advantages for lab experiments. It is a chiral building block that can be used for the synthesis of biologically active compounds. It is also a potent inhibitor of various enzymes and has anti-inflammatory and antioxidant properties. However, this compound has several limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. It is also a relatively expensive compound that may not be readily available in large quantities.
Direcciones Futuras
There are several future directions for the research on 2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol. One potential direction is the development of this compound-based compounds for the treatment of cancer, Alzheimer's disease, and inflammation. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound. This could lead to the development of more effective and safer this compound-based compounds. Additionally, the study of the mechanism of action of this compound could provide insights into the development of new therapeutic targets for various diseases.
Métodos De Síntesis
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol can be synthesized by using the Grignard reagent method. In this method, 3-fluoro-4-methoxybenzaldehyde is reacted with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent is then reacted with 2,2-difluoroacetaldehyde to form this compound.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol has been extensively studied for its potential applications in the field of medicinal chemistry. It is a chiral building block that can be used for the synthesis of biologically active compounds. This compound has been used to synthesize a variety of compounds that have shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation.
Propiedades
IUPAC Name |
2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-8-3-2-6(4-7(8)10)9(11,12)5-13/h2-4,13H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPZEUFVTIAKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CO)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2901904.png)
![[6-Bromo-5-(difluoromethyl)-2-fluoropyridin-3-yl]-trimethylsilane](/img/structure/B2901905.png)

![1-(4-Chlorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2901908.png)


![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2901911.png)
![(Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901914.png)
![4-methyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2901917.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2901918.png)



